1-(3,5-Difluorophenyl)prop-2-EN-1-amine
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Overview
Description
1-(3,5-Difluorophenyl)prop-2-EN-1-amine is a fluorinated organic compound with the molecular formula C9H9F2N. This compound is characterized by the presence of a difluorophenyl group attached to a prop-2-en-1-amine moiety.
Preparation Methods
The synthesis of 1-(3,5-Difluorophenyl)prop-2-EN-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-difluoroacetophenone as the primary starting material.
Reaction with Ammonia: The 3,5-difluoroacetophenone undergoes a reaction with ammonia to form the corresponding imine intermediate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(3,5-Difluorophenyl)prop-2-EN-1-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions include various substituted amines, oxides, and reduced derivatives .
Scientific Research Applications
1-(3,5-Difluorophenyl)prop-2-EN-1-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3,5-Difluorophenyl)prop-2-EN-1-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting or activating specific biochemical pathways.
Pathways Involved: It may affect pathways related to cell signaling, metabolism, and gene expression, leading to various biological effects.
Comparison with Similar Compounds
1-(3,5-Difluorophenyl)prop-2-EN-1-amine can be compared with other similar compounds, such as:
3,5-Difluoroacetophenone: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
1-(2,6-Difluorophenyl)prop-2-EN-1-amine: This isomeric compound has a different fluorine substitution pattern, leading to variations in its chemical reactivity and biological activity.
Fluorinated Chalcones:
The uniqueness of this compound lies in its specific fluorine substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C9H9F2N |
---|---|
Molecular Weight |
169.17 g/mol |
IUPAC Name |
1-(3,5-difluorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9F2N/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9H,1,12H2 |
InChI Key |
DHJXPHDCTMRDHF-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(C1=CC(=CC(=C1)F)F)N |
Origin of Product |
United States |
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